molecular formula C13H6Cl2F2O B1302687 3,5-Dichloro-3',5'-difluorobenzophenone CAS No. 844885-17-2

3,5-Dichloro-3',5'-difluorobenzophenone

Cat. No. B1302687
CAS RN: 844885-17-2
M. Wt: 287.08 g/mol
InChI Key: LZLFRFWTFIIFOM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O . It is also known by other names such as (3,5-dichlorophenyl)- (3,5-difluorophenyl)methanone . The molecular weight of this compound is 287.08 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,5’-difluorobenzophenone consists of two phenyl rings, one of which has two chlorine atoms and the other has two fluorine atoms at the 3 and 5 positions . The two rings are connected by a carbonyl group .


Physical And Chemical Properties Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone has several computed properties. It has a molecular weight of 287.08 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 285.9763765 g/mol . Its topological polar surface area is 17.1 Ų . It has 18 heavy atoms . Its complexity, as computed by Cactvs, is 293 .

Scientific Research Applications

Nucleophilic Aromatic Substitution (NAS) Reactivity

3,5-Dichloro-3',5'-difluorobenzophenone has been characterized for its NAS behavior. It has shown sufficient reactivity for NAS reactions, essential for the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. These polymers exhibit a range of glass transition temperatures, indicating the versatility of this compound in polymer synthesis (Beek & Fossum, 2009).

Fluorogenic Molecule for RNA Imaging

This compound derivatives have been studied for their fluorogenic properties when bound to the Spinach aptamer, a molecule selected for imaging RNA. These derivatives exhibit weak fluorescence in liquid solvents, which is enhanced significantly when photoisomerization is impeded, demonstrating its potential in biological imaging and RNA studies (Santra et al., 2019).

UV Filters Transformation and Toxicity

The transformation of benzophenone-based UV filters in chlorinated water and their toxicity were studied, identifying the formation of chlorinated products, including 3,5-dichloro derivatives. This research highlights the environmental impact and stability of chlorinated benzophenone derivatives in aquatic environments (Zhuang et al., 2013).

Synthesis of Fluorinated Derivatives

Research into the synthesis of fluorinated derivatives from chloro-nitrobenzene and chloro-dinitrobenzene has been conducted, demonstrating the application of this compound in the development of novel compounds with potential applications in materials science and pharmaceuticals (Sipyagin et al., 2004).

Catalyzed Synthesis in Ionic Liquids

The catalyzed synthesis of 4,4'-Difluorobenzophenone from fluorobenzene in acidic imidazolium chloroaluminate ionic liquid demonstrates an innovative approach to chemical synthesis, leveraging the unique properties of ionic liquids for efficient and high-yield chemical reactions (Lichun & Ming-hui, 2009).

properties

IUPAC Name

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLFRFWTFIIFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374166
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844885-17-2
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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